4-Cyclopropoxy-5-fluoro-N,N-dimethylpyridin-3-amine
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Overview
Description
4-Cyclopropoxy-5-fluoro-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C10H13FN2O and a molecular weight of 196.224 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 4-Cyclopropoxy-5-fluoro-N,N-dimethylpyridin-3-amine involves several steps. One common method includes the cyclopropanation of a suitable pyridine derivative followed by fluorination and subsequent amination. The reaction conditions typically involve the use of reagents such as Selectfluor® for fluorination and dimethylamine for the amination step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-Cyclopropoxy-5-fluoro-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include Selectfluor® for fluorination, dimethylamine for amination, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyclopropoxy-5-fluoro-N,N-dimethylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-fluoro-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the cyclopropoxy group provides steric hindrance, affecting the compound’s binding affinity and selectivity . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar compounds to 4-Cyclopropoxy-5-fluoro-N,N-dimethylpyridin-3-amine include:
4-Cyclopropoxy-5-fluoro-N-methylpyridin-3-amine: This compound has a similar structure but with one less methyl group.
5-Cyclopropoxy-4-fluoro-N,N-dimethylpyridin-3-amine: This is an isomer with the fluorine and cyclopropoxy groups swapped.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13FN2O |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-fluoro-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C10H13FN2O/c1-13(2)9-6-12-5-8(11)10(9)14-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
SKEQXHHJXBLBDH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=CC(=C1OC2CC2)F |
Origin of Product |
United States |
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